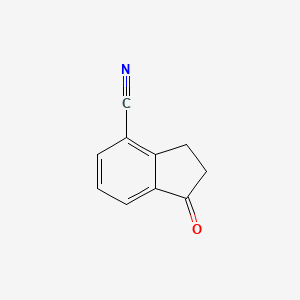

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-oxo-2,3-dihydroindene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTBWJINDJVNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372844 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60899-34-5 | |

| Record name | 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60899-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-Cyano-1-indanone, is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials.[1][2][3] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in process optimization, formulation development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, including its physicochemical constants, solubility profile, spectral data, and thermal stability. The methodologies for determining these properties are detailed, offering field-proven insights into experimental choices and data interpretation.

Physicochemical Properties

The fundamental physical constants of this compound provide a baseline for its identity and purity. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO | [4][5] |

| Molecular Weight | 157.17 g/mol | [4][6][7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 116-117 °C | [5][9] |

| Boiling Point | 330.1 ± 31.0 °C (Predicted) | [9] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [9] |

| Refractive Index | 1.596 (Predicted) | [9] |

Expertise & Experience in Property Determination:

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range (typically ≤ 1°C) is indicative of high purity. The reported range of 116-117 °C suggests a well-defined crystalline structure.[5][9] The boiling point, being predicted, should be used with caution as it may not reflect the potential for decomposition at elevated temperatures. Direct measurement under vacuum would be necessary for experimental verification.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Water | Insoluble (Predicted) |

Experimental Protocol for Solubility Determination:

A standardized protocol to determine the solubility in a broader range of solvents, such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane, would involve the following steps:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to each vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the vials for the presence of undissolved solid.

-

Quantification (Optional): If a more precise solubility value is required, the saturated solution can be filtered, and the concentration of the dissolved solid determined by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

The choice of solvents for solubility testing should cover a range of polarities to build a comprehensive profile. Starting with common laboratory solvents provides a practical understanding of its handling and reactivity in different chemical environments.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The methylene protons of the indanone ring would likely appear as multiplets in the aliphatic region (around 2.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically >190 ppm). The nitrile carbon (C≡N) would appear in the range of 115-125 ppm. Aromatic and aliphatic carbon signals would also be present in their respective expected regions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Nitrile (C≡N) Stretch | ~2230-2210 |

| Carbonyl (C=O) Stretch | ~1700-1680 |

| Aromatic C=C Stretch | ~1600 and ~1475 |

Trustworthiness of Spectroscopic Data:

The combination of a sharp, strong absorption band for the nitrile group and a strong carbonyl absorption in the specified regions provides a high degree of confidence in the identification of the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 157, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of cyclic ketones is often complex. Key fragmentation pathways for this compound would likely involve the loss of small neutral molecules such as CO, HCN, and ethene from the molecular ion.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability and phase behavior of the compound.

Experimental Workflow for Thermal Analysis:

Caption: Workflow for DSC and TGA analysis.

Expertise in Data Interpretation:

-

DSC: The DSC thermogram would confirm the melting point observed by other methods and could reveal other thermal events such as polymorphism (the existence of different crystal forms), which is a critical consideration in drug development.

-

TGA: The TGA curve would indicate the temperature at which the compound begins to decompose, providing a measure of its thermal stability. This information is vital for determining safe handling and storage conditions, as well as for designing chemical reactions at elevated temperatures.

Crystallography

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of the related compound, 4-Hydroxy-1-indanone, has been determined.[10]

Significance in Drug Development:

Obtaining the crystal structure of this compound would be highly valuable. It would provide definitive proof of its molecular structure and reveal details about its solid-state packing, including intermolecular interactions. This information is crucial for understanding its physical properties, predicting its behavior in different solid forms, and for rational drug design when it is used as a scaffold.

Safety and Handling

Based on available data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[9]

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound. While key physicochemical constants are established, a notable gap exists in the public domain regarding detailed experimental data for solubility, spectroscopy, and thermal analysis. For researchers and drug development professionals, the generation of this comprehensive data is a critical step towards the full and efficient utilization of this important chemical intermediate. The protocols and interpretive guidance provided herein offer a framework for obtaining and understanding these essential physical properties.

References

- 1. 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. ajpamc.com [ajpamc.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C10H7NO | CID 2751583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. xh.sxrebecca.com [xh.sxrebecca.com]

- 9. chembk.com [chembk.com]

- 10. 4-Hydroxy-1-indanone | C9H8O2 | CID 590547 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Cyano-1-Indanone: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of 4-Cyano-1-Indanone

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Cyano-1-indanone, a bifunctional aromatic compound, has emerged as a highly valuable intermediate due to its unique structural features and versatile reactivity.[1][2] Its rigid indanone core, combined with the synthetically malleable ketone and nitrile functional groups, provides a robust platform for constructing complex molecular architectures.

This guide offers a comprehensive overview of the core chemical characteristics of 4-cyano-1-indanone, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors. We will delve into its physicochemical properties, detailed spectral analysis, common synthetic pathways, and critical role as a precursor in the synthesis of significant pharmaceutical compounds.

Core Compound Identifiers:

-

Chemical Name: 4-Cyano-1-indanone

-

Synonyms: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile, 1-Oxoindane-4-carbonitrile[3][4][5]

Physicochemical Properties: A Quantitative Overview

The physical properties of 4-cyano-1-indanone are foundational to its handling, storage, and application in various reaction conditions. The compound typically appears as a solid at room temperature.[7]

| Property | Value | Source(s) |

| Melting Point | 116-117 °C | [6] |

| Boiling Point | 330.1 ± 31.0 °C (Predicted at 760 mmHg) | [3][6] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3][6] |

| Flash Point | 153.4 °C | [3][6] |

| Vapor Pressure | 0.00017 mmHg at 25°C | [3][6] |

| Storage | Room Temperature, Sealed in Dry Conditions | [5][6] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO), good solubility in organic solvents like dichloromethane and chloroform. | [7] |

Spectral Characterization: Confirming Identity and Purity

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. The aromatic protons will appear in the downfield region (typically δ 7.5-8.0 ppm), exhibiting splitting patterns (doublets, triplets) characteristic of a substituted benzene ring. The two methylene groups (-CH₂-) of the cyclopentanone ring are diastereotopic and will appear as two distinct multiplets in the aliphatic region (typically δ 2.5-3.5 ppm).

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The carbon NMR spectrum is instrumental in confirming the carbon backbone. Key expected signals include:

-

Carbonyl Carbon (C=O): A weak signal far downfield, typically around δ 200-206 ppm.[8]

-

Nitrile Carbon (C≡N): A signal in the range of δ 115-125 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-155 ppm.

-

Aliphatic Carbons (-CH₂-): Signals in the upfield region, typically between δ 25-40 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in 4-cyano-1-indanone.

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1720 cm⁻¹.[8]

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band in the region of 2220-2240 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, 4-cyano-1-indanone will exhibit a distinct molecular ion peak (M⁺) at m/z = 157, corresponding to its molecular weight. Common fragmentation patterns would involve the loss of small molecules such as carbon monoxide (CO) from the ketone group.

Synthesis of 4-Cyano-1-Indanone: A Strategic Approach

Multiple synthetic routes to 4-cyano-1-indanone have been developed. A common and effective strategy involves a multi-step synthesis starting from naphthalene, which leverages well-established organic reactions to build the indanone core and introduce the cyano functionality.[9]

Workflow: From Naphthalene to 4-Cyano-1-Indanone

Caption: A multi-step synthetic pathway to 4-cyano-1-indanone starting from naphthalene.

Experimental Protocol (Illustrative)

-

Reduction of Naphthalene: Naphthalene is first reduced to form 1,2-dihydronaphthalene. This can be achieved using methods like Birch reduction.

-

Oxidative Cleavage: The double bond in 1,2-dihydronaphthalene is cleaved via oxidation (e.g., ozonolysis followed by a reductive workup) to yield a dicarboxylic acid derivative.

-

Intramolecular Cyclization: The resulting dicarboxylic acid is cyclized under acidic conditions (e.g., using a Lewis acid or a strong protic acid like polyphosphoric acid) in an intramolecular Friedel-Crafts acylation to form 4-carboxy-1-indanone.[9] The causality here lies in the electrophilic aromatic substitution mechanism, where the carboxylic acid is converted to a more reactive acylium ion that attacks the electron-rich benzene ring.

-

Conversion to Nitrile: The carboxylic acid group of 4-carboxy-1-indanone is then converted to the target nitrile. This is a critical step and can be accomplished through several methods, such as conversion to a primary amide followed by dehydration, or via a Sandmeyer-type reaction on an amino-indanone intermediate. This final derivatization yields 4-cyano-1-indanone.[9]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 4-cyano-1-indanone stems from the distinct reactivity of its functional groups. The indanone scaffold is a prominent motif in numerous natural products and pharmaceuticals, valued for its rigid structure which can favorably position substituents for interaction with biological targets.[1][2]

Key Reactions and Transformations

-

Ketone Group: The carbonyl group is susceptible to nucleophilic addition and condensation reactions. It can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used in aldol-type condensations to build larger molecular frameworks.[9]

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This versatility allows for the introduction of diverse functionalities.

-

α-Position to Carbonyl: The methylene group adjacent to the ketone (the α-carbon) can be deprotonated to form an enolate, which can then participate in a wide range of C-C bond-forming reactions, such as alkylations and aldol reactions.[1]

Application as a Key Pharmaceutical Intermediate

4-Cyano-1-indanone is not just a theoretical building block; it is a proven intermediate in the synthesis of high-value pharmaceutical agents.

-

Ozanimod Intermediate: It is a crucial intermediate in the synthesis of Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator used for the treatment of relapsing multiple sclerosis (RMS) and ulcerative colitis.[10] The synthesis involves the stereoselective reduction of the ketone to an amine, forming the chiral 4-cyano-1-aminoindane core of the drug.[9]

-

Anticonvulsant Agents: The compound serves as a reagent for the preparation of indolyl pyrazinone carboxylic acid derivatives, which have shown anticonvulsant activity as AMPA receptor antagonists.[6]

Caption: Role of 4-cyano-1-indanone as a key precursor in the synthesis of Ozanimod.

Safety and Handling

While specific hazard classifications for 4-cyano-1-indanone are not universally listed, standard laboratory precautions for handling fine chemicals should be strictly followed.[11] Based on data for the parent compound, 1-indanone, and general chemical safety principles, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]

-

First Aid: In case of contact, wash the affected skin with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air.[11]

Conclusion

4-Cyano-1-indanone stands out as a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity make it an invaluable tool for researchers. Its demonstrated role in the synthesis of complex and impactful drugs like Ozanimod underscores its significance. This guide provides the foundational knowledge required for scientists to confidently and effectively incorporate 4-cyano-1-indanone into their research and development pipelines, paving the way for the discovery of next-generation therapeutics.

References

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Cyano-1-indanone CAS# 60899-34-5 [gmall.chemnet.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chembk.com [chembk.com]

- 7. Buy 6-Cyano-1-indanone | 69975-66-2 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]

- 10. xh.sxrebecca.com [xh.sxrebecca.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. westliberty.edu [westliberty.edu]

- 13. combi-blocks.com [combi-blocks.com]

Spectroscopic Blueprint of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: A Guide for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-Cyano-1-indanone), a key intermediate in the synthesis of various pharmaceutically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound (CAS No. 60899-34-5) is a versatile bicyclic molecule featuring a ketone, a nitrile group, and an aromatic ring. Its structural framework is a valuable scaffold in medicinal chemistry, notably serving as a crucial building block in the synthesis of a range of therapeutic agents. For instance, it is a documented precursor in the preparation of certain pesticide compounds as detailed in US Patent 5,023,259 A.[1] Given its role in the development of complex molecules, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic workflows.

This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data of this compound, providing a solid foundation for its application in research and development.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, particularly NMR, a clear and consistent atom numbering system is essential. The structure of this compound is presented below with the IUPAC numbering convention.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, is a pivotal intermediate in the synthesis of contemporary pharmaceuticals, most notably as a precursor to the sphingosine-1-phosphate (S1P) receptor modulator, Ozanimod. The efficacy of the synthetic route and the purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the physicochemical properties of this key intermediate. This technical guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols. By elucidating the causality behind experimental choices and grounding claims in established scientific principles, this document serves as an essential resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Critical Role of a Key Intermediate

The journey of a drug from laboratory synthesis to clinical application is paved with meticulous attention to the purity and stability of every component. For complex small molecules, the physicochemical characteristics of synthetic intermediates are of paramount importance. This compound (Figure 1) has emerged as a compound of significant interest due to its integral role in the manufacturing of S1P receptor modulators.[1] These modulators are at the forefront of treating autoimmune diseases such as multiple sclerosis.[2]

Figure 1. Chemical Structure of this compound

CAS Number: 60899-34-5 Molecular Formula: C₁₀H₇NO Molecular Weight: 157.17 g/mol

Understanding the solubility and stability of this indanone derivative is not merely an academic exercise; it has profound practical implications. Solubility dictates the choice of reaction solvents, purification methods, and ultimately, the efficiency and scalability of the synthesis. Stability, on the other hand, is a critical determinant of storage conditions, shelf-life, and the impurity profile of the subsequent API. This guide is structured to provide a deep dive into these two crucial aspects, empowering researchers to handle this intermediate with the scientific rigor it demands.

Solubility Profile: A Practical Perspective

While extensive quantitative solubility data for this compound is not widely published, a qualitative and extrapolated profile can be constructed based on its chemical structure and available information on related compounds. The presence of a polar nitrile group and a ketone function, combined with a largely non-polar indane backbone, results in a nuanced solubility behavior.

Qualitative Solubility Assessment

Based on available supplier information and the general solubility principles of indanone derivatives, a qualitative assessment is as follows:

-

Soluble: Dimethyl sulfoxide (DMSO)[2]

-

Predicted to be Soluble: Other polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are likely to be good solvents due to their ability to interact with the polar functionalities of the molecule.

-

Sparingly Soluble to Insoluble: Water and other highly polar protic solvents. One source explicitly predicts it to be insoluble in water.[3] The hydrophobic indane ring system limits its miscibility with aqueous media.

-

Variable Solubility: Common organic solvents such as alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane). Solubility in these solvents is expected to be moderate and temperature-dependent.

Quantitative Solubility Data (Predicted and Comparative)

To provide a more practical framework, the following table presents predicted and comparative solubility data. The predicted values are based on the general behavior of similar chemical structures. For context, the solubility of the parent compound, 1-indanone, is included where available, as it is known to be more soluble in organic solvents than in water.[4]

| Solvent | Predicted Solubility of this compound (mg/mL at 25°C) | Comparative Solubility of 1-Indanone | Rationale for Prediction |

| Water | < 0.1 | Moderately soluble[4] | The addition of the non-polar cyano group is expected to decrease aqueous solubility compared to the parent indanone. |

| Methanol | 5 - 15 | Good solubility | The polar protic nature of methanol can interact with the ketone and nitrile groups, but the non-polar backbone limits high solubility. |

| Ethanol | 10 - 25 | Good solubility | Similar to methanol, but the slightly larger alkyl chain of ethanol can better accommodate the indane structure. |

| Acetone | 20 - 50 | Good solubility | As a polar aprotic solvent, acetone is a good solvent for many ketones and nitriles. |

| Acetonitrile | 15 - 40 | Good solubility | The nitrile group of the solvent can interact favorably with the cyano group of the solute. |

| Ethyl Acetate | 10 - 30 | Good solubility | A moderately polar solvent that can dissolve a wide range of organic compounds. |

| Dichloromethane | 30 - 70 | Good solubility | A versatile, non-polar aprotic solvent that is effective for many organic solids. |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[2] |

Disclaimer: The quantitative solubility data presented above are estimations and should be experimentally verified for any critical application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable solubility data, the isothermal shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is established.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours). The duration should be sufficient to reach equilibrium, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the saturated solution from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Temperature Control: Solubility is highly dependent on temperature; precise control is essential for accurate and reproducible results.

-

Filtration: Prevents undissolved particles from artificially inflating the measured concentration.

-

Validated HPLC Method: Provides the necessary specificity, linearity, and accuracy for reliable quantification.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Cyano-1-Indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid bicyclic framework provides a valuable template for the design of small molecule inhibitors that can interact with a variety of biological targets.[1] The introduction of a cyano group at the 4-position of the indanone ring system, yielding 4-cyano-1-indanone (also known as 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile), significantly alters its electronic and steric properties.[3][4][5] This modification can influence molecular interactions, crystal packing, and, ultimately, the compound's pharmacokinetic and pharmacodynamic profiles. A detailed understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is therefore paramount for rational drug design and development.[6]

This in-depth technical guide outlines the critical steps and considerations for determining and analyzing the crystal structure of 4-cyano-1-indanone. It serves as a comprehensive resource for researchers, providing both the theoretical underpinnings and practical methodologies required for such an investigation.

Synthesis and Spectroscopic Characterization

A prerequisite for any crystallographic study is the synthesis and purification of the target compound. 4-Cyano-1-indanone can be synthesized through various established organic chemistry methodologies.[7]

Synthesis of 4-Cyano-1-indanone

A common route involves the multi-step synthesis starting from commercially available precursors. While several synthetic pathways exist for indanones, a plausible approach for 4-cyano-1-indanone could involve the cyanation of a suitable indanone precursor.[7]

Experimental Protocol: Synthesis of 4-Cyano-1-indanone (Illustrative)

-

Starting Material: A suitable precursor, such as a halogenated or protected hydroxy-indanone, is chosen.

-

Cyanation Reaction: The precursor is subjected to a cyanation reaction, for example, using a cyanide salt like potassium cyanide in the presence of a catalyst. The reaction conditions (solvent, temperature, and reaction time) must be carefully optimized to maximize yield and minimize side products.

-

Work-up and Purification: Following the reaction, the crude product is isolated through standard work-up procedures, which may include extraction, washing, and drying. Purification is typically achieved through column chromatography or recrystallization to obtain high-purity 4-cyano-1-indanone.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized 4-cyano-1-indanone must be unequivocally confirmed using a suite of spectroscopic techniques.[4][8]

| Technique | Expected Observations for 4-Cyano-1-indanone |

| ¹H NMR | Resonances corresponding to the aromatic and aliphatic protons of the indanone core. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Signals for the carbonyl carbon, the cyano carbon, and the aromatic and aliphatic carbons. The number of distinct signals will reflect the molecule's symmetry. |

| FTIR | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration (typically around 1700 cm⁻¹), and a sharp absorption for the nitrile (C≡N) stretch (around 2230 cm⁻¹).[9][10] |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of 4-cyano-1-indanone (C₁₀H₇NO, M.W. 157.17 g/mol ).[4] |

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] The process involves several key stages, from growing suitable crystals to refining the final structural model.

Crystal Growth

The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[11] For a small organic molecule like 4-cyano-1-indanone, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

The choice of solvent is critical and often determined empirically.

Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[13] The crystal is then rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[6]

Experimental Workflow for Single-Crystal X-ray Diffraction

References

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 4-Cyano-1-indanone CAS# 60899-34-5 [gmall.chemnet.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Indanone synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. fiveable.me [fiveable.me]

A Technical Guide to Quantum Chemical Calculations for 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: A DFT-Based Approach

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, a molecule of interest in medicinal chemistry and materials science.[1][2] The methodologies detailed herein are grounded in Density Functional Theory (DFT), a robust and widely adopted computational approach for investigating the electronic structure and properties of molecules.[3] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for performing and interpreting these calculations. The causality behind the selection of computational methods and the validation of the results are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Scientific Imperative for In Silico Analysis

This compound (CAS No. 60899-34-5) is a member of the indanone family of compounds, which have garnered significant attention in drug discovery for their potential as inhibitors of various biological targets.[4][5][6] Computational investigations of indanone derivatives have revealed their potential in modulating E3 ubiquitin ligases and acting as anticancer agents.[4][5][6] Given its structural features, including a conjugated system and a nitrile group, a detailed understanding of the electronic properties of this compound is paramount for elucidating its reactivity, stability, and potential biological activity.[1]

Quantum chemical calculations offer a powerful, non-invasive lens through which to probe the molecular world.[7] By solving the Schrödinger equation, albeit with approximations, we can predict a wealth of information, including optimized molecular geometry, vibrational frequencies, electronic distribution, and spectroscopic properties.[8] This in silico approach not only complements experimental data but can also guide synthetic efforts and provide mechanistic insights that are often difficult to obtain through empirical methods alone.[7]

This guide will focus on a Density Functional Theory (DFT) based workflow, a computational method that balances accuracy and computational cost effectively for molecules of this size.[9][3] We will explore the rationale for selecting appropriate functionals and basis sets, detail the procedural steps for key calculations, and provide a framework for interpreting the rich data that these computations yield.

Theoretical & Methodological Framework: A Self-Validating System

The cornerstone of a reliable computational study is a well-justified and validated methodology. The choices made at each step of the calculation directly influence the quality and interpretability of the results.

The Choice of Density Functional Theory (DFT)

For a molecule like this compound, DFT is the method of choice due to its excellent balance of computational efficiency and accuracy in describing electronic correlation.[9][3] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron wavefunction by using the electron density as the fundamental variable, significantly reducing computational time while still providing high-quality results for a wide range of molecular properties.[3]

Selecting the Functional and Basis Set: The Heart of the Calculation

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

The B3LYP Functional: For organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and widely used choice.[10] It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of molecular properties for many systems.

-

The 6-311++G(d,p) Basis Set: The choice of basis set determines the flexibility the calculation has to describe the molecular orbitals. For a detailed analysis of a molecule with heteroatoms and potential for diffuse electron density, a Pople-style basis set such as 6-311++G(d,p) is recommended.[10] This basis set is a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital. The ++G indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and systems with lone pairs. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and non-spherical electron distributions.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the quantum chemical analysis of this compound using a computational chemistry software package such as Gaussian or ORCA.[4][11]

Step 1: Molecular Structure Input The initial step involves constructing the 3D structure of this compound. This can be done using a molecular builder like GaussView or Avogadro.[12][13] It is crucial to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.

Step 2: Geometry Optimization The goal of geometry optimization is to find the minimum energy conformation of the molecule on the potential energy surface. This is a critical step as all subsequent calculations will be performed on this optimized geometry.

-

Protocol:

-

Select the chosen DFT functional (B3LYP) and basis set (6-311++G(d,p)).

-

Specify the calculation type as "Optimization".

-

Define the molecular charge (0 for a neutral molecule) and spin multiplicity (singlet for a closed-shell molecule).

-

Initiate the calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system.

-

Step 3: Vibrational Frequency Calculation A frequency calculation should always follow a successful geometry optimization to confirm that the obtained structure corresponds to a true energy minimum.

-

Protocol:

-

Use the optimized geometry from the previous step.

-

Use the same functional and basis set as in the optimization.

-

Specify the calculation type as "Frequency".

-

Run the calculation. The output will contain the vibrational frequencies. A true minimum is characterized by the absence of any imaginary frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.

-

Step 4: Analysis of Electronic Properties Once a true minimum geometry is confirmed, a wealth of electronic properties can be calculated and analyzed.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[5][14][15][16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It can be used to quantify charge transfer between atoms and analyze hyperconjugative interactions.

Step 5: Prediction of Spectroscopic Properties DFT calculations can be used to predict various spectroscopic data, which can then be compared with experimental results for validation.

-

Infrared (IR) Spectrum: The vibrational frequencies calculated in Step 3 can be used to generate a theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

-

Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate NMR chemical shifts (¹H and ¹³C).[17] These theoretical shifts can be a powerful tool in structure elucidation and confirmation.

Data Presentation and Interpretation

The quantitative data generated from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Optimized Molecular Geometry

The optimized geometry is presented in terms of bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

| Parameter | Atom(s) | Value (Å or °) |

| Bond Lengths | ||

| C=O | Calculated Value | |

| C≡N | Calculated Value | |

| C-C (aromatic) | Calculated Value | |

| C-C (aliphatic) | Calculated Value | |

| Bond Angles | ||

| O=C-C | Calculated Value | |

| N≡C-C | Calculated Value | |

| C-C-C (ring) | Calculated Value | |

| Dihedral Angles | ||

| Specify 4 atoms | Calculated Value |

(Note: This table contains placeholder "Calculated Value" entries. An actual study would populate this with the numerical output from the calculation.)

Electronic Properties

Key electronic properties are summarized to provide insights into the molecule's reactivity and stability.

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| Energy of HOMO | Calculated Value |

| Energy of LUMO | Calculated Value |

| HOMO-LUMO Energy Gap | Calculated Value |

| Dipole Moment | Calculated Value (Debye) |

(Note: This table contains placeholder "Calculated Value" entries.)

Visualization of Computational Results

Visual representations are indispensable for interpreting the complex data generated from quantum chemical calculations. The following diagrams are generated using the DOT language for Graphviz.

Computational Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile | 60899-34-5 [chemicalbook.com]

- 3. longdom.org [longdom.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 8. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]

- 15. researchgate.net [researchgate.net]

- 16. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Cyano-1-Indanone: From Synthesis to Application

Introduction

4-Cyano-1-indanone, with the chemical formula C₁₀H₇NO, is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its rigid, bicyclic structure and the presence of reactive keto and cyano functional groups make it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 4-cyano-1-indanone, tailored for researchers, scientists, and professionals in drug development. The indanone scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds, and is notably the core of the Alzheimer's drug Donepezil. The addition of a cyano group at the 4-position of the indanone ring system opens up a vast chemical space for the development of novel therapeutics.

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of 4-cyano-1-indanone is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the broader exploration of indanone chemistry for medicinal applications. The indanone framework has been a subject of interest since the early 20th century, with numerous synthetic methods and derivatives being reported over the decades. The synthesis of 4-cyano-1-indanone likely arose from the need for functionalized indanones as precursors for more complex molecules, particularly in the realm of drug discovery. Its significance became more pronounced with its use as a key intermediate in the synthesis of modern pharmaceuticals, such as the immunomodulatory drug Ozanimod. This highlights a common trajectory for many valuable synthetic intermediates: their history is often written in the patents and publications detailing the synthesis of the final, biologically active compounds they enable.

Synthetic Strategies for 4-Cyano-1-Indanone

The synthesis of 4-cyano-1-indanone can be approached through several strategic routes, primarily involving the construction of the indanone core followed by the introduction of the cyano group, or the cyclization of a precursor already bearing the cyano moiety.

Route 1: Multi-step Synthesis from Naphthalene

A comprehensive synthetic pathway starting from the readily available and economical naphthalene has been detailed in the patent literature. This multi-step process offers a scalable route to 4-cyano-1-indanone.

Caption: Multi-step synthesis of 4-cyano-1-indanone from naphthalene.

This pathway involves an initial reduction of naphthalene, followed by oxidative cleavage of one of the rings to form a dicarboxylic acid derivative. An intramolecular Friedel-Crafts acylation then constructs the indanone ring system, yielding 4-carboxy-1-indanone. The final step is the conversion of the carboxylic acid group to a nitrile.

Route 2: Synthesis from Pre-functionalized Precursors

Alternative strategies often commence with an already substituted benzene derivative, which simplifies the synthesis by reducing the number of steps.

2.1. From 4-Bromo-1-indanone: A common precursor for the introduction of the cyano group is 4-bromo-1-indanone. The cyanation can be achieved through a palladium-catalyzed reaction using a cyanide source, such as zinc cyanide.

2.2. Via Sandmeyer Reaction: The Sandmeyer reaction provides a classic and effective method for converting an aryl amine to a nitrile. In this approach, 4-amino-1-indanone is the key precursor. The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by treatment with a copper(I) cyanide salt to introduce the cyano group.

Caption: Synthesis of 4-cyano-1-indanone via the Sandmeyer reaction.

Detailed Experimental Protocol: Conversion of 4-Carboxy-1-indanone to 4-Cyano-1-indanone

This protocol describes the conversion of the carboxylic acid functionality of 4-carboxy-1-indanone to the nitrile group, a key step in one of the major synthetic routes. This transformation can be achieved through a two-step process involving the formation of a primary amide followed by dehydration.

Step 1: Amide Formation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-carboxy-1-indanone (1 equivalent) in a suitable solvent such as dichloromethane or toluene.

-

Activation: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of HCl gas ceases. This converts the carboxylic acid to the more reactive acid chloride.

-

Amination: Cool the reaction mixture back to 0 °C. Carefully add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise.

-

Work-up: Stir the mixture vigorously for 1-2 hours. The product, 4-carbamoyl-1-indanone, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Dehydration of the Amide

-

Reaction Setup: In a dry round-bottom flask, suspend the 4-carbamoyl-1-indanone (1 equivalent) in a suitable solvent like phosphorus oxychloride or use a dehydrating agent such as trifluoroacetic anhydride in pyridine.

-

Dehydration: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice. The product, 4-cyano-1-indanone, will precipitate as a solid.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-cyano-1-indanone.

Physicochemical and Spectroscopic Characterization

| Property | Value | Reference |

| CAS Number | 60899-34-5 | |

| Molecular Formula | C₁₀H₇NO | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 116-117 °C | |

| Boiling Point | 330.1 ± 31.0 °C (Predicted) |

Spectroscopic Data:

While a comprehensive, publicly available spectral analysis for 4-cyano-1-indanone is not extensively documented in peer-reviewed journals, the expected spectroscopic features can be predicted based on its structure and comparison with analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns influenced by the substitution on the benzene ring. The two methylene groups of the cyclopentanone ring will appear as two distinct multiplets in the upfield region (typically δ 2.5-3.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit a signal for the carbonyl carbon at a characteristic downfield chemical shift (around δ 200 ppm). The nitrile carbon will appear in the range of δ 115-120 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, and the two aliphatic methylene carbons will be observed in the upfield region (δ 25-40 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will show strong, characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, typically around 1710-1730 cm⁻¹, and the nitrile (C≡N) stretch, which is usually observed in the range of 2220-2260 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 157). Fragmentation patterns would likely involve the loss of CO and other characteristic cleavages of the indanone ring system.

Applications in Drug Development

4-Cyano-1-indanone is a valuable building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the ability to further elaborate both the cyano and the keto functionalities. For instance, the ketone can be reduced to an alcohol or converted to an amine, while the nitrile can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.

A prime example of its application is in the synthesis of Ozanimod, an immunomodulatory drug. In this synthesis, the 4-cyano-1-indanone is converted to the corresponding chiral amine, which serves as a key intermediate for the construction of the final drug molecule. The indanone scaffold is also being investigated for its potential in developing agents against neurodegenerative disorders.

Conclusion

4-Cyano-1-indanone, while not having a widely celebrated moment of discovery, has established itself as an indispensable tool in the arsenal of medicinal chemists. Its synthesis, achievable through multiple reliable routes, provides access to a versatile scaffold for the development of novel therapeutics. The continued exploration of indanone-based compounds in drug discovery ensures that 4-cyano-1-indanone will remain a relevant and highly sought-after intermediate for the foreseeable future. This guide provides a foundational understanding of its synthesis, properties, and significance, empowering researchers to leverage this valuable molecule in their scientific endeavors.

The Pivotal Intermediate: A Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

Introduction: The Unseen Architect in Modern Therapeutics

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that molecule is paved with critical intermediates—compounds that, while not therapeutic themselves, are the essential building blocks upon which complex drugs are constructed. 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, stands as a premier example of such a pivotal intermediate.

This bicyclic aromatic ketone is a cornerstone in the synthesis of a new generation of therapeutics, most notably Sphingosine-1-Phosphate (S1P) receptor modulators like Ozanimod, which is approved for the treatment of multiple sclerosis.[1][2] Its rigid indane scaffold and strategically placed functional groups—a reactive ketone and a versatile nitrile—provide the necessary handles for complex molecular elaborations, particularly the stereospecific installation of an amine, a crucial step in building the final pharmacophore.

This guide offers an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will dissect its synthesis, explore its key transformations with a focus on mechanistic causality, and contextualize its significance in contemporary drug discovery.

Physicochemical & Safety Profile

A foundational understanding of a compound's properties is paramount for its safe and effective handling in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO | [3] |

| Molar Mass | 157.17 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 116-117 °C | ChemBK |

| CAS Number | 60899-34-5 | |

| Purity (Typical) | ≥97% | |

| Storage | Sealed in a dry environment at room temperature. |

Safety Information: This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis of the Core Scaffold: A Stepwise Approach

The construction of the 4-cyano-1-indanone core is efficiently achieved via a multi-step sequence commencing from readily available aromatic precursors. A robust and scalable method involves the intramolecular Friedel-Crafts acylation of an activated carboxylic acid derivative.[4][5]

Synthetic Workflow Diagram

Caption: Synthetic pathway to 4-cyano-1-indanone via Friedel-Crafts cyclization.

Experimental Protocol: Synthesis of this compound

This protocol is based on the synthetic strategy outlined in the patent literature, which employs a classic intramolecular acylation.[4][6][7]

Step 1: Synthesis of 3-(2-Cyanophenyl)propanoic Acid

-

To a suitable reaction vessel, charge 2-cyanobenzaldehyde, Meldrum's acid, formic acid, and a suitable base (e.g., triethylamine) in an appropriate solvent.

-

Stir the mixture to facilitate the Knoevenagel condensation reaction.

-

Upon completion, the intermediate undergoes in-situ hydrolysis and decarboxylation to yield 3-(2-cyanophenyl)propanoic acid.

-

Isolate the product through standard aqueous workup and extraction procedures.

Step 2: Acyl Chloride Formation

-

Dissolve the 3-(2-cyanophenyl)propanoic acid from Step 1 in an inert solvent (e.g., dichloromethane).

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitor by IR spectroscopy for the disappearance of the broad O-H stretch and appearance of the sharp acyl chloride C=O stretch).

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 3-(2-cyanophenyl)propionyl chloride.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Cool a suspension of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a dry, non-polar solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add a solution of the crude acyl chloride from Step 2 to the AlCl₃ suspension. Causality Note: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon and enabling it to attack the electron-rich aromatic ring. The intramolecular nature of this reaction is highly efficient for forming 5-membered rings.[6][8]

-

Stir the reaction at low temperature, allowing it to proceed until cyclization is complete (monitor by TLC or LC-MS).

-

Carefully quench the reaction by pouring it over ice and water. This hydrolyzes the aluminum complexes and destroys the catalyst.

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography to yield this compound as a solid.

Key Synthetic Transformation: Asymmetric Amination

The primary utility of 4-cyano-1-indanone in drug development is its role as a prochiral ketone, ready for conversion into a chiral amine.[2][9] The (S)-enantiomer of the resulting 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is the specific building block required for Ozanimod.[9] This transformation highlights the contrast between modern biocatalytic methods and classical chemical approaches.

The Modern Approach: Biocatalytic Amination via Transaminase

The use of enzymes offers unparalleled stereoselectivity, milder reaction conditions, and a greener footprint compared to traditional chemistry. Transaminase enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with exceptional enantiomeric control.[9]

Caption: Simplified mechanism of transaminase-catalyzed asymmetric amination.

Experimental Protocol: Transaminase-Mediated Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile (Adapted from Sethi et al., 2020)[9]

-

Prepare a suitable buffer solution (e.g., triethanolamine buffer) and adjust the pH to the optimal range for the chosen enzyme (typically pH 8-9).

-

Add the transaminase enzyme, pyridoxal phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine).

-

Dissolve this compound in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture. Causality Note: The co-solvent is necessary due to the low aqueous solubility of the ketone substrate.

-

Maintain the reaction at a controlled temperature (e.g., 40 °C) with gentle agitation for 24-96 hours.

-

Monitor the reaction for completion by TLC or HPLC.

-

Upon completion, perform a basic workup (e.g., adding 10% NaOH) to stop the enzymatic reaction and deprotonate the product amine.

-

Extract the chiral amine product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under vacuum, and verify the enantiomeric excess (e.e.) using chiral HPLC. Self-Validating System: This method provides the desired (S)-amine with typically >99% e.e., eliminating the need for a separate, often difficult, chiral resolution step.[9]

The Classical Approach: Chemical Reductive Amination

Conventional methods often involve forming an imine or a related derivative, followed by reduction. While effective, these routes typically produce a racemic mixture, requiring a subsequent resolution step that halves the theoretical maximum yield.

A common industrial approach involves the formation of a chiral sulfinylimine, which guides the stereochemistry of a subsequent reduction step.

-

Condensation: React 4-cyano-1-indanone with a chiral amine auxiliary, such as (R)-tert-butanesulfinamide, in the presence of a Lewis acid (e.g., Ti(OEt)₄). This forms a chiral tert-butylsulfinyl imine.

-

Diastereoselective Reduction: Reduce the imine intermediate with a hydride reagent like sodium borohydride (NaBH₄). The bulky tert-butylsulfinyl group sterically directs the hydride attack, leading to a high diastereomeric excess of the desired amine product.

-

Hydrolysis: Remove the chiral auxiliary by treating the product with acid (e.g., HCl) to yield the enantiomerically enriched amine salt.

Application in Drug Development: The Path to Ozanimod

The true value of 4-cyano-1-indanone is realized in its role as a key precursor to Ozanimod. The (S)-aminoindane fragment derived from it forms a critical part of the final molecule, responsible for key interactions with the S1P receptor.

Caption: Role of 4-cyano-1-indanone as a key starting material for Ozanimod.

The synthesis of Ozanimod involves coupling the chiral amine with another heterocyclic fragment to construct the central 1,2,4-oxadiazole ring system.[1] The precise stereochemistry of the amino group, installed via the methods described above, is essential for the drug's biological activity.

Spectroscopic Characterization

Unambiguous identification of this compound relies on standard spectroscopic techniques. Below are the expected NMR chemical shifts, justified by the molecule's electronic structure.

| Proton (¹H) Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| H-5, H-6, H-7 | 7.5 - 7.9 | Aromatic protons in an electron-deficient ring, deshielded by the adjacent ketone and nitrile groups. Complex splitting pattern expected. |

| H-3 (CH₂) | ~3.2 | Aliphatic protons α to the aromatic ring. |

| H-2 (CH₂) | ~2.8 | Aliphatic protons β to the aromatic ring and α to the carbonyl group, deshielded. |

| Carbon (¹³C) Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| C=O (C-1) | > 195 | Ketone carbonyl carbon, highly deshielded. |

| Aromatic Quaternary Cs | 130 - 155 | Aromatic carbons attached to other carbons, including the one bearing the nitrile. |

| Aromatic CHs (C-5,6,7) | 124 - 138 | Aromatic methine carbons. |

| C≡N | 115 - 120 | Nitrile carbon, characteristic chemical shift. |

| CH₂ (C-3) | ~36 | Aliphatic carbon adjacent to the aromatic ring. |

| CH₂ (C-2) | ~26 | Aliphatic carbon adjacent to the carbonyl. |

| (Note: Expected shifts are based on general NMR principles and data for analogous indanone structures.[10] Actual values may vary based on solvent and experimental conditions.) |

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool in medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable entry point for constructing complex, stereochemically rich molecules. The evolution of its synthetic transformations, particularly the shift towards highly efficient and selective biocatalytic methods, mirrors the broader trends in modern pharmaceutical manufacturing towards greener and more precise chemistry. As research into S1P modulators and other complex therapeutics continues, the demand for and importance of this pivotal indanone building block are set to endure.

References

- 1. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. ajpamc.com [ajpamc.com]

- 10. researchgate.net [researchgate.net]

Biological Activity Screening of 4-Cyano-1-Indanone Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Emergent Potential of the Indanone Scaffold

The indanone framework, a privileged bicyclic ketone, has consistently demonstrated its significance in medicinal chemistry, serving as the foundational core for a multitude of pharmacologically active agents.[1][2][3] Its inherent structural rigidity and amenability to diverse chemical modifications have established it as a versatile scaffold for the development of novel therapeutics.[3] Among the various substituted indanones, the introduction of a cyano (CN) group at the 4-position of the 1-indanone core presents a compelling area for drug discovery. The electron-withdrawing nature of the cyano group can significantly modulate the molecule's electronic properties, influencing its binding affinity to biological targets and thereby its therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of novel 4-cyano-1-indanone derivatives, drawing upon established methodologies and the known biological landscape of the broader indanone class.

I. A Strategic Approach to Screening: From Broad Cytotoxicity to Mechanistic Insights

Given the nascent stage of research into 4-cyano-1-indanone derivatives specifically, a tiered screening approach is recommended. This strategy, outlined below, allows for the efficient identification of promising compounds and the elucidation of their mechanisms of action.

Caption: A tiered approach to screening 4-cyano-1-indanone derivatives.

II. Tier 1: Foundational Biological Activity Assessment

The initial tier of screening aims to cast a wide net, identifying any significant biological activity of the synthesized 4-cyano-1-indanone derivatives. This stage focuses on general cytotoxicity against a panel of cancer cell lines and broad-spectrum antimicrobial activity.

A. Anticancer Activity: Initial Cytotoxicity Screening

Indanone derivatives have demonstrated notable anticancer properties.[1][4] For instance, certain indanone-based thiazolyl hydrazone derivatives have shown significant cytotoxicity against colorectal cancer cell lines, with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM.[4][5] Therefore, a primary screen for anticancer activity is a logical starting point.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

-

Cell Plating: Seed cancer cells (e.g., HT-29 and HCT 116 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the 4-cyano-1-indanone derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

B. Antimicrobial Activity Screening

The indanone scaffold is also present in compounds with antimicrobial properties.[8] A primary screen against a panel of clinically relevant bacteria and fungi is therefore warranted.